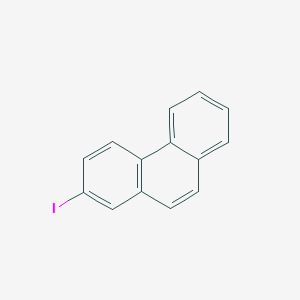

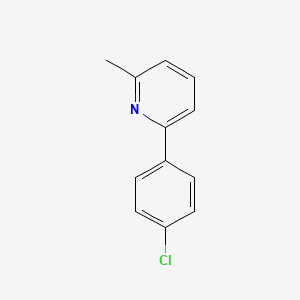

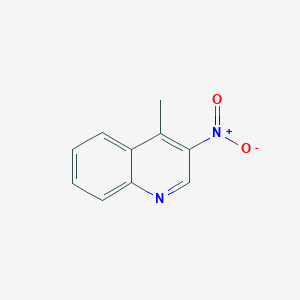

![molecular formula C7H4BrN3O2 B1313999 2-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 67625-22-3](/img/structure/B1313999.png)

2-Bromo-3-nitroimidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-nitroimidazo[1,2-a]pyridine is a nitrogen-containing heterocyclic compound that belongs to the class of nitroimidazoles. These compounds are known for their potent microbicidal properties and have been widely studied for their biological activities. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of antituberculosis agents .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 2-bromo-3-nitroimidazo[1,2-a]pyridine belongs, are known to interact with various biological targets due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the intermediate .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Bromo-3-nitroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, often facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These interactions are essential for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of diverse derivatives with potential biological activities .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of imidazo[1,2-a]pyridine exhibit low cytotoxicity on human hepatocyte cell lines, indicating their potential for therapeutic applications . The compound’s impact on cellular processes underscores its significance in medicinal chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to participate in oxidative coupling and tandem reactions further highlights its versatility in biochemical pathways . These mechanisms are pivotal for understanding the compound’s role in various biological contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives maintain their activity over extended periods, making them suitable for in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that certain dosages can lead to significant biological activity without inducing toxicity . Higher doses may result in adverse effects, highlighting the importance of dosage optimization in preclinical studies. These findings are crucial for developing safe and effective therapeutic agents based on this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s participation in oxidative coupling and hydroamination reactions underscores its role in metabolic flux and the regulation of metabolite levels . These interactions are vital for understanding the compound’s metabolic fate and its potential impact on biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biological effects

Preparation Methods

The synthesis of 2-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant, which promotes a one-pot tandem cyclization/bromination reaction . This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .

Chemical Reactions Analysis

2-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the imidazo[1,2-a]pyridine scaffold can undergo oxidation reactions.

Radical Reactions: Recent advances have shown that imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.

Common reagents used in these reactions include TBHP, iodine, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:

Medicinal Chemistry: It has been studied for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains.

Antileishmanial Activity: The compound has been identified as a hit in the development of new antileishmanial drugs, displaying good activity against the intracellular amastigote stage of Leishmania infantum.

Microbicidal Properties: As a nitroimidazole, it possesses potent microbicidal properties, making it useful in the development of antimicrobial agents.

Comparison with Similar Compounds

2-Bromo-3-nitroimidazo[1,2-a]pyridine can be compared with other nitroimidazole compounds, such as:

3-Nitroimidazo[1,2-a]pyridine: Similar in structure but lacks the bromine atom, which may affect its reactivity and biological activity.

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant anti-TB activity and are structurally related to this compound.

The presence of the bromine atom in this compound makes it unique and may contribute to its specific reactivity and biological properties.

Properties

IUPAC Name |

2-bromo-3-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-7(11(12)13)10-4-2-1-3-5(10)9-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDPRJDCPOMMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylphenyl)thio]benzaldehyde](/img/structure/B1313917.png)

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)